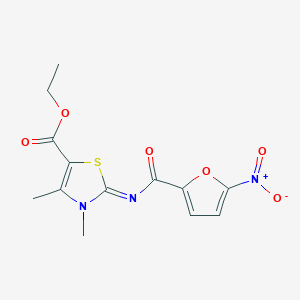

(Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate

Description

The compound (Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a heterocyclic molecule featuring a thiazole core with 3,4-dimethyl substituents, an ethyl ester group at position 5, and a (Z)-configured imino linkage to a 5-nitrofuran-2-carbonyl moiety. The nitrofuran group introduces strong electron-withdrawing effects due to the nitro substituent, which may enhance electrophilicity and influence biological activity. Structural characterization of such compounds often employs crystallographic tools like SHELX programs for refinement .

Properties

IUPAC Name |

ethyl 3,4-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6S/c1-4-21-12(18)10-7(2)15(3)13(23-10)14-11(17)8-5-6-9(22-8)16(19)20/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTIKOVFWTVKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])S1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 3,4-dimethyl-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrothiazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound generally involves the reaction of ethyl 3,4-dimethyl-2-thiazolecarboxylate with 5-nitrofuran-2-carbonyl hydrazine. The reaction conditions typically include solvent systems like ethanol or acetic acid and may require heating to facilitate the formation of the target compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to this compound. The compound has shown promising results against various bacterial strains. For instance:

- In vitro studies indicated that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific strain tested .

Anticancer Activity

The cytotoxicity of thiazole derivatives has also been explored. Research indicates that compounds structurally related to this compound can induce apoptosis in cancer cell lines. Key findings include:

- Cell Line Studies : Compounds demonstrated IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells and cancerous cells.

- Induction of Oxidative Stress : It has been suggested that the nitro group in the structure contributes to increased reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

- Targeting Specific Enzymes : Some studies indicate that thiazole derivatives can inhibit specific enzymes critical for bacterial survival or tumor growth.

Case Studies

- Antibacterial Study : A study conducted on a series of thiazole derivatives showed that one derivative had an MIC value of 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Cytotoxicity Assessment : In another study involving various cancer cell lines, a derivative similar to this compound was found to induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

Table 1. Structural Comparison of Thiazole Derivatives

| Compound ID | Thiazole Substituents | Imine/Amine Substituent | Ester Group | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target | 3,4-dimethyl | 5-nitrofuran-2-carbonyl | Ethyl | ~367.35* |

| A (Ev3) | 7-methyl | Methoxy-carbonyl methylene | Ethyl | Not reported |

| B (Ev5) | 4-methyl | 2,3-dimethylphenylimino | Ethyl | 334.43 |

*Calculated molecular formula: C₁₄H₁₅N₃O₆S (assuming ethyl ester, nitrofuran carbonyl, and dihydrothiazole core).

Key Observations:

Electron Effects :

- The target’s nitrofuran group is strongly electron-withdrawing, contrasting with the electron-donating methoxy-carbonyl in Compound A () and the neutral dimethylphenyl group in Compound B (). This difference may alter reactivity in nucleophilic substitutions or redox reactions.

Steric and Spatial Considerations :

- The Z-configuration in the target compound and Compound B () creates distinct spatial arrangements. The nitro group’s planar geometry in the target may enhance π-π stacking, whereas Compound B’s bulky dimethylphenyl group introduces steric hindrance.

Molecular Weight and Solubility :

- The target’s higher molecular weight (~367 g/mol) compared to Compound B (334 g/mol) suggests reduced solubility in polar solvents, a trend exacerbated by the nitro group’s hydrophobicity.

Crystallographic and Conformational Insights

Crystallographic data for such compounds are often refined using SHELXL, a program noted for robustness in small-molecule refinement . The nitro group in the target compound may induce planar conformations, while Compound B’s hydroxyethyl group () could foster hydrogen bonding, influencing crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.